

Application Notes: Potassium Hydrogen Diiodate in Iodometric Redox Titrations

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Compound of Interest

Compound Name: Potassium hydrogen diiodate

Cat. No.: B081693

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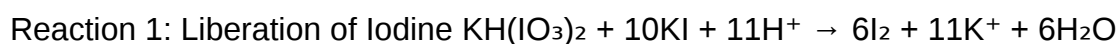
For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen diiodate, $\text{KH}(\text{IO}_3)_2$, is a robust and highly pure primary standard, making it an excellent choice for a wide range of applications in analytical chemistry, particularly in iodometric redox titrations.^{[1][2]} Its stability, high molecular weight, and non-hygroscopic nature ensure that standard solutions can be prepared with a high degree of accuracy.^[2] These application notes provide detailed protocols for the use of **potassium hydrogen diiodate** in the standardization of sodium thiosulfate and the subsequent determination of analytes such as ascorbic acid and sulfite.

Principle of Iodometric Titration using Potassium Hydrogen Diiodate

The core principle of using **potassium hydrogen diiodate** in iodometric titrations involves a two-step reaction process. First, in the presence of excess potassium iodide (KI) and an acidic solution, a precise amount of **potassium hydrogen diiodate** liberates a stoichiometric quantity of iodine (I_2).



The liberated iodine is then titrated with a sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution. The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black

complex with excess iodine. The disappearance of this blue color marks the completion of the reaction.

Reaction 2: Titration of Iodine $I_2 + 2Na_2S_2O_3 \rightarrow 2NaI + Na_2S_4O_6$

Data Presentation

Table 1: Properties of **Potassium Hydrogen Diiodate**

Property	Value
Molecular Formula	$KH(IO_3)_2$
Molecular Weight	389.91 g/mol
Purity (Assay by titration)	99.95 - 100.05% [2]
Appearance	White crystalline powder [2]
Solubility in Water	Sparingly and slowly soluble

Table 2: Representative Data for Standardization of 0.1 M Sodium Thiosulfate

Trial	Mass of $KH(IO_3)_2$ (g)	Molarity of $KH(IO_3)_2$ (M)	Volume of $Na_2S_2O_3$ (mL)	Calculated Molarity of $Na_2S_2O_3$ (M)
1	0.1285	0.0033	20.10	0.0995
2	0.1302	0.0033	20.35	0.0993
3	0.1293	0.0033	20.20	0.0994
Average	0.0994			

Experimental Protocols

Protocol 1: Preparation of a Standard 0.01 M Potassium Hydrogen Diiodate Solution

Materials:

- **Potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$), primary standard grade
- Deionized water
- 1000 mL volumetric flask
- Analytical balance
- Weighing paper

Procedure:

- Accurately weigh approximately 3.899 g of previously dried **potassium hydrogen diiodate** onto a weighing paper using an analytical balance.
- Quantitatively transfer the weighed $\text{KH}(\text{IO}_3)_2$ into a 1000 mL volumetric flask.
- Add approximately 500 mL of deionized water to the flask and swirl gently to dissolve the solid. The dissolution may be slow.
- Once the solid is completely dissolved, dilute the solution to the calibration mark with deionized water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Calculate the exact molarity of the solution based on the mass of $\text{KH}(\text{IO}_3)_2$ used.

Protocol 2: Standardization of a ~0.1 M Sodium Thiosulfate Solution

Materials:

- Standard 0.01 M **Potassium Hydrogen Diiodate** solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) solution (to be standardized)

- Potassium iodide (KI), solid
- Sulfuric acid (H₂SO₄), 1 M
- Starch indicator solution (1%)
- 250 mL Erlenmeyer flasks
- 50 mL burette
- 25 mL pipette

Procedure:

- Rinse and fill the 50 mL burette with the sodium thiosulfate solution to be standardized. Record the initial volume.
- Using a pipette, accurately transfer 25.00 mL of the standard 0.01 M **potassium hydrogen diiodate** solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of potassium iodide and 10 mL of 1 M sulfuric acid to the flask. Swirl gently to dissolve the KI. The solution will turn a deep yellow-brown due to the liberated iodine.
- Immediately begin titrating with the sodium thiosulfate solution.
- Continue the titration until the color of the solution fades to a pale yellow.
- Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.
- Continue titrating dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
- Record the final volume of the sodium thiosulfate solution.
- Repeat the titration at least two more times for accuracy.
- Calculate the molarity of the sodium thiosulfate solution using the average titration volume.

Protocol 3: Determination of Ascorbic Acid in a Vitamin C Tablet

Materials:

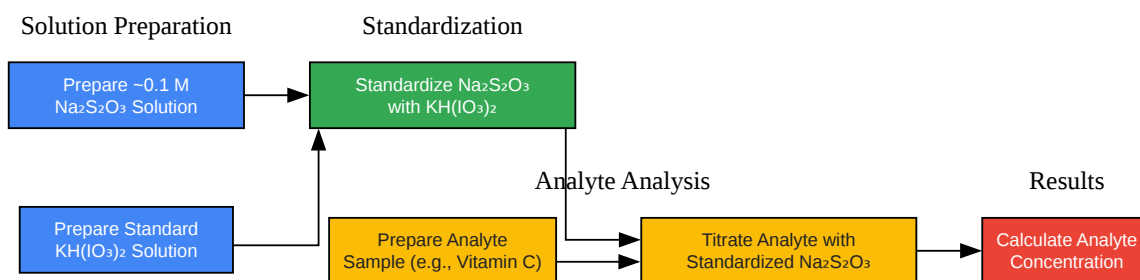
- Standardized ~0.1 M Sodium Thiosulfate solution
- Standard 0.01 M **Potassium Hydrogen Diiodate** solution
- Vitamin C tablet
- Potassium iodide (KI), solid
- Sulfuric acid (H₂SO₄), 1 M
- Starch indicator solution (1%)
- Mortar and pestle
- Volumetric flasks, pipettes, and burette

Procedure:

- Accurately weigh a Vitamin C tablet and then crush it into a fine powder using a mortar and pestle.
- Quantitatively transfer a known mass of the powdered tablet (e.g., 0.25 g) to a 250 mL volumetric flask, dissolve it in deionized water, and dilute to the mark.
- Pipette 25.00 mL of this sample solution into a 250 mL Erlenmeyer flask.
- Add approximately 1 g of potassium iodide and 10 mL of 1 M sulfuric acid.
- Add a known excess volume (e.g., 50.00 mL) of the standard 0.01 M **potassium hydrogen diiodate** solution. The solution will turn dark as iodine is liberated and some is consumed by the ascorbic acid.

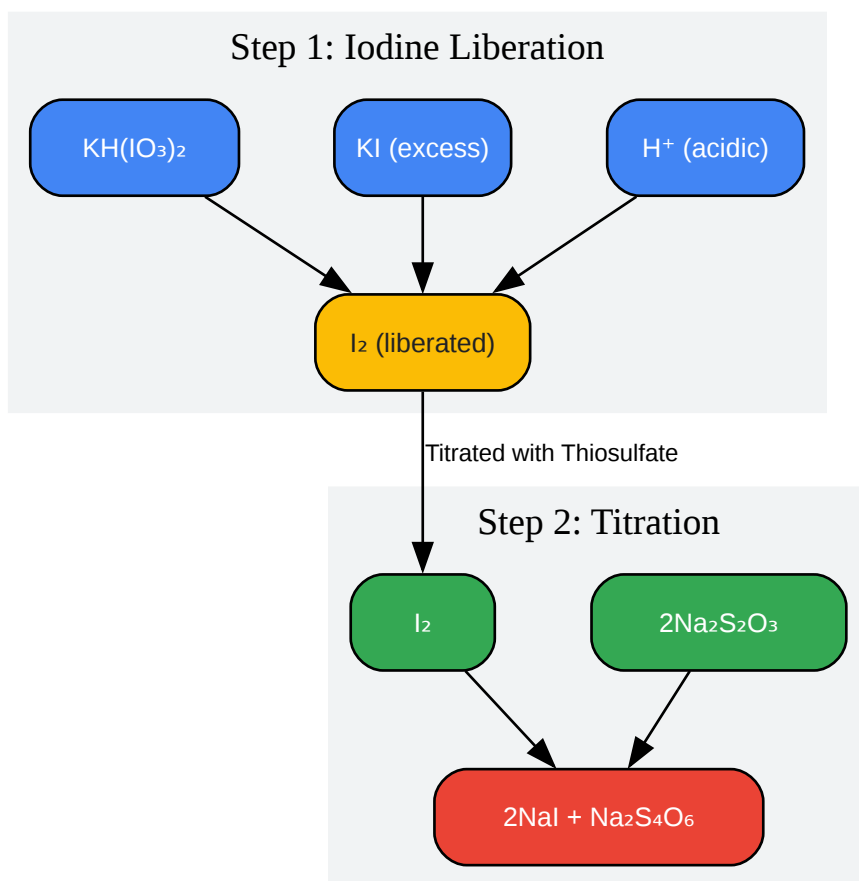
- Titrate the excess, unreacted iodine with the standardized ~ 0.1 M sodium thiosulfate solution, following steps 5-8 from Protocol 2.
- Calculate the amount of iodine that reacted with the ascorbic acid (total iodine liberated minus the excess iodine titrated).
- From this, calculate the mass of ascorbic acid in the aliquot and, subsequently, in the original tablet.

Mandatory Visualizations



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Caption: Experimental workflow for iodometric titration.



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Caption: Chemical reaction pathway for the titration.

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References

- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. chemimpex.com [chemimpex.com]
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